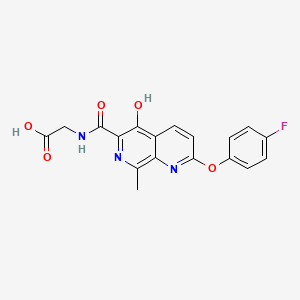
(2-(2-(4-Fluorophenoxy)-5-hydroxy-8-methyl-1,7-naphthyridine-6-formamido) acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“US10100051, Compuesto 2” es un compuesto de 5-hidroxil-1,7-naftiridina sustituido por ariloxi o heteroariloxi. Tiene la siguiente estructura química:
Compuesto 2 (US10100051):C12H9N3O2
Métodos De Preparación
Las rutas sintéticas y las condiciones de reacción para el Compuesto 2 no están explícitamente disponibles en la información proporcionada. está patentado y registrado como un objetivo, lo que indica su relevancia en el descubrimiento y desarrollo de fármacos {_svg_1}. Para los métodos de producción industrial, sería necesaria una investigación adicional.
Análisis De Reacciones Químicas
El Compuesto 2 probablemente experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones dependerían de los grupos funcionales específicos presentes. Los productos principales formados a partir de estas reacciones también variarían según el tipo de reacción.
Aplicaciones Científicas De Investigación
Química: Podría servir como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Los investigadores podrían explorar sus interacciones con macromoléculas biológicas.
Medicina: Investigar sus propiedades farmacológicas podría conducir al desarrollo de fármacos.
Industria: Puede encontrar uso en la ciencia de materiales u otras aplicaciones industriales.
Mecanismo De Acción
El mecanismo por el cual el Compuesto 2 ejerce sus efectos no se menciona explícitamente. se sabe que se dirige a la hidroxilasa de prolina HIF-2 (HPH-2 o EGLN1), una enzima involucrada en la detección de oxígeno celular. EGLN1 hidroxila prolinas específicas en proteínas alfa del factor inducible por hipoxia (HIF), regulando su estabilidad e influyendo en procesos como la angiogénesis .
Comparación Con Compuestos Similares
Desafortunadamente, los compuestos similares específicos no se proporcionan en los datos disponibles. Se necesitaría una investigación adicional para identificar moléculas relacionadas y destacar la singularidad del Compuesto 2.
Propiedades
Fórmula molecular |
C18H14FN3O5 |
|---|---|
Peso molecular |
371.3 g/mol |
Nombre IUPAC |
2-[[2-(4-fluorophenoxy)-5-hydroxy-8-methyl-1,7-naphthyridine-6-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C18H14FN3O5/c1-9-15-12(17(25)16(21-9)18(26)20-8-14(23)24)6-7-13(22-15)27-11-4-2-10(19)3-5-11/h2-7,25H,8H2,1H3,(H,20,26)(H,23,24) |
Clave InChI |
ZGAARGWNIMGZMM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C(=N1)C(=O)NCC(=O)O)O)C=CC(=N2)OC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


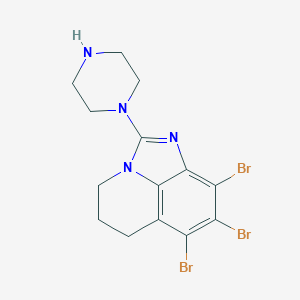

![N,N,2-trimethyl-6-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]pyridine-4-carboxamide](/img/structure/B10836475.png)
![5-(2-ethoxypyridin-3-yl)-3-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-propan-2-ylpyrazolo[4,3-b]pyridin-7-amine](/img/structure/B10836476.png)
![3-[[4-[1-[2-(3-Fluorophenyl)-3-oxo-8-trimethylsilyl-1,4-diazaspiro[4.5]dec-1-en-4-yl]-4,4-dimethylpentyl]benzoyl]amino]propanoic acid](/img/structure/B10836485.png)
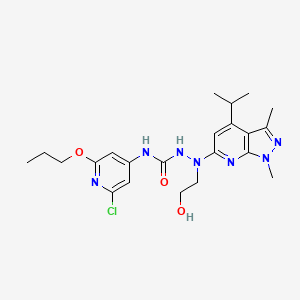
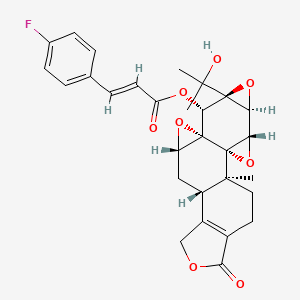

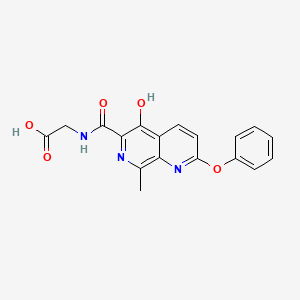
![N-[[1-(difluoromethyl)pyrazol-4-yl]methyl]-5-(2-ethoxypyridin-3-yl)-N-[(4-methoxyphenyl)methyl]-3-methyl-1-propan-2-ylpyrazolo[4,3-b]pyridin-7-amine](/img/structure/B10836515.png)
![(2R,3S)-3-amino-2-[[4-[(2R)-1-cyclopropylpropan-2-yl]oxypyridin-2-yl]methyl]-2-hydroxy-5-methylhexanoic acid](/img/structure/B10836517.png)
![(3S)-3-[3-chloro-5-(trifluoromethoxy)phenyl]-3-[[2-[[3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl]amino]acetyl]amino]propanoic acid](/img/structure/B10836520.png)
![(3S)-3-(3,5-dibromophenyl)-3-[[2-[[3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl]amino]acetyl]amino]propanoic acid](/img/structure/B10836523.png)
![(2R,3R)-3-amino-2-[(2-butylthieno[3,2-c]pyridin-4-yl)methyl]-2-hydroxy-4-methylsulfanylbutanoic acid](/img/structure/B10836525.png)
